N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-(5-methylpyridin-3-yl)propanamide
Description
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-(5-methylpyridin-3-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a thiadiazole ring, a pyridine ring, and a propanamide group, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-(5-methylpyridin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-10-6-12(9-16-8-10)4-5-14(20)18-15-17-13(19-21-15)7-11-2-3-11/h6,8-9,11H,2-5,7H2,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIWKVQNCAQIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CCC(=O)NC2=NC(=NS2)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-(5-methylpyridin-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine under acidic conditions.
Cyclopropylmethylation: The thiadiazole intermediate is then alkylated with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Pyridine Ring Introduction: The resulting intermediate is coupled with a 5-methylpyridine derivative using a palladium-catalyzed cross-coupling reaction.
Propanamide Formation: Finally, the compound is converted to the propanamide derivative through an amidation reaction using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-(5-methylpyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole or pyridine derivatives.
Scientific Research Applications
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-(5-methylpyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-(5-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-(4-methylpyridin-3-yl)propanamide
- N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-(5-ethylpyridin-3-yl)propanamide
Uniqueness
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3-(5-methylpyridin-3-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropylmethyl group. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
